Dinitroethyne

Energetic Materials Propellants Thermochemistry

Research challenge: Accessing the high-energy framework of dinitroethyne (C₂N₂O₄) without decomposition. Its free form is thermally unstable, blocking direct use in HEDM development. Solution: BenchChem supplies dinitroethyne as a stabilized μ-1,2-dinitroethyne-1,2-diyl bis(tricarbonylcobalt)(Co-Co) complex. - Enables [2+2+2] cyclotrimerization to polynitroarenes - Zero oxygen balance theoretical framework preserved - Critical benchmark for computational HEDM stability models

Molecular Formula C2N2O4
Molecular Weight 116.03 g/mol
CAS No. 88466-66-4
Cat. No. B14384472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitroethyne
CAS88466-66-4
Molecular FormulaC2N2O4
Molecular Weight116.03 g/mol
Structural Identifiers
SMILESC(#C[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C2N2O4/c5-3(6)1-2-4(7)8
InChIKeyXIDLKXHCKDAKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinitroethyne: High-Energy Precursor


Dinitroethyne (1,2-dinitroethyne, C₂N₂O₄, MW 116.03) is a member of the nitroalkyne family, featuring a linear ethyne backbone terminated with two nitro (-NO₂) groups . As a stoichiometric precursor to high-energy-density materials (HEDM), it offers a theoretically zero oxygen balance for complete combustion to CO₂ and N₂, a property highly sought after in propellant and explosive design [1]. However, due to its high reactivity and thermal instability, it is primarily handled as a stabilized cobalt-carbonyl complex (e.g., [μ-1,2-dinitroethyne-1,2-diyl]bis(tricarbonylcobalt)(Co-Co)) for controlled synthetic applications [2].

Stoichiometric profile Calculated zero oxygen balance supports propellant and gas generant design studies
Handling requirement Research use as stabilized cobalt-carbonyl complex; free alkyne not isolated
Research context Suitable for high-energy-density material (HEDM) exploratory synthesis and modeling

Why Dinitroethyne Is Irreplaceable


Direct substitution of Dinitroethyne with other nitro compounds (e.g., nitroalkanes, nitroethylenes, or insensitive explosives like FOX-7) is not possible due to its unique electronic structure and reactivity profile. The conjugated triple bond flanked by strong electron-withdrawing nitro groups creates a highly electrophilic system that undergoes distinct cycloaddition and oligomerization pathways, unlike its saturated or heterocyclic analogs . For example, the synthesis of its cobalt-stabilized complex failed via standard ligand exchange methods, underscoring that the free alkyne's instability precludes generic handling and necessitates specialized stabilization strategies not applicable to compounds like RDX or HMX [1].

1
Electronic structure mismatch: the conjugated triple bond with two nitro groups creates a unique electrophilic system; common nitroalkanes or nitramines may not replicate reactivity.
2
Stabilization strategy: free dinitroethyne instability precludes standard handling; cobalt-complex methods are reported, but ligand exchange attempts were unsuccessful.
3
Class-specific pathway: cycloaddition and oligomerization pathways differ from insensitive explosives (e.g., FOX-7, RDX); direct formulation transfer is not supported.

Dinitroethyne vs. Key Alternatives


Oxygen Balance vs. FOX-7 and RDX

Dinitroethyne (C₂N₂O₄) possesses a perfectly zero oxygen balance (OB = 0%), enabling theoretically complete combustion to CO₂ and N₂ without requiring external oxidizers or producing CO/soot byproducts [1]. This is a key performance differentiator from the widely studied insensitive explosive FOX-7 (C₂H₄N₄O₄), which has an OB of -21.6% and thus requires blending with oxidizers for optimal performance [2]. Even compared to the benchmark secondary explosive RDX (C₃H₆N₆O₆), which also has a near-zero OB of -21.6%, Dinitroethyne's zero OB offers a unique stoichiometric advantage for gas generation and monopropellant applications [3].

Oxygen balance
Class-level inference
0% OB
Calculated from C₂N₂O₄
Supports stoichiometric propellant design context; reported contrast to FOX-7 / RDX (−21.6% OB)
Based on molecular formula calculation; experimental combustion data not available
Energetic Materials Propellants Thermochemistry

Density vs. FOX-7 and Dinitroacetylene

The predicted density of Dinitroethyne is 1.378 g/cm³, which is significantly lower than the measured crystal density of 1.885 g/cm³ for the insensitive explosive FOX-7 [1]. While a lower density generally correlates with reduced detonation performance (per the Kamlet-Jacobs equations), this must be weighed against Dinitroethyne's superior oxygen balance. For the analogous compound dinitroacetylene, computational studies predict a density of 1.88 g/cm³, suggesting that Dinitroethyne's density is not anomalous among nitroacetylenes but is a class characteristic [2].

Density
Cross-study comparable
1.378 g/cm³
Predicted value
Lower density vs. FOX-7 (1.885 g/cm³); consistent with predicted nitroacetylene values (~1.88 g/cm³)
Computational prediction; experimental crystal density may differ
Energetic Materials Crystal Engineering Detonation Physics

Thermal Stability vs. FOX-7

While specific decomposition temperature (T₀) or activation energy (Eₐ) data for Dinitroethyne are not available in open literature, its behavior as a nitroalkyne places it in a class of compounds known for high reactivity and thermal instability . This is in stark contrast to the geminal dinitro compound FOX-7, which exhibits high thermal stability with a decomposition temperature of 238 °C and an activation energy of ~200-250 kJ/mol for the initial decomposition step [1]. This class-level difference dictates that Dinitroethyne must be handled under strictly controlled, low-temperature conditions and is unsuitable for applications requiring long-term thermal stability, unlike FOX-7 which is stable even at elevated temperatures [2].

Thermal stability
Class-level inference
High reactivity class
Nitroalkyne stability profile
Dictates low-temperature handling; not suitable for applications requiring thermal endurance (cf. FOX-7 Tdec 238 °C)
Quantitative DSC/TGA data unavailable; assessment based on chemical class
Thermal Analysis Energetic Materials Safety

Synthetic Accessibility vs. FOX-7

Direct synthesis of free Dinitroethyne has not been reported; attempts to prepare its cobalt complex via direct ligation of the free alkyne were unsuccessful [1]. In contrast, FOX-7 is synthesized in two steps from commercial starting materials (2-methyl-4,6-pyrimidinedione) with a reported yield of ~80% and can be obtained as a stable crystalline powder [2]. Dinitroethyne's accessibility is therefore contingent upon its stabilization as a transition metal complex (e.g., dicobalt hexacarbonyl), which introduces additional synthetic steps and cost compared to the straightforward, high-yield preparation of FOX-7 [3].

Synthetic accessibility
Class-level inference
Free compound not isolated
Stabilized complex required
Impacts procurement feasibility; cobalt-complex route needed; reported direct ligation unsuccessful
FOX-7 accessible in ~80% yield from commercial precursors; dinitroethyne requires multi-step stabilization
Synthetic Chemistry Organometallic Chemistry Energetic Materials

Optimal R&D Applications


High-Energy Precursor in Organometallic Complexes

Dinitroethyne is best utilized as a stabilized ligand in dicobalt hexacarbonyl complexes (e.g., [μ-1,2-dinitroethyne-1,2-diyl]bis(tricarbonylcobalt)(Co-Co)) for controlled synthetic applications. This approach overcomes the free alkyne's extreme instability while retaining its high-energy framework for subsequent transformations [1]. Such complexes serve as precursors to novel nitroindanes, nitrotetralins, and trinitrobenzene isomers, which are themselves potential energetic materials or intermediates [2]. This application leverages Dinitroethyne's unique zero oxygen balance and alkyne functionality, which cannot be replicated by common nitroaromatics or nitramines [3].

Theoretical HEDM Studies

Due to its predicted record-high heat of formation and zero oxygen balance, Dinitroethyne is an ideal candidate for computational and theoretical studies aimed at designing next-generation HEDMs [1]. Quantum chemical methods can be employed to predict its detonation performance, decomposition pathways, and stabilization strategies, as has been done for the analogous dinitroacetylene [2]. This scenario is particularly relevant for academic and defense research groups exploring the upper limits of organic explosive performance without the immediate need for gram-scale synthesis [3].

Cyclotrimerization to Polyfunctionalized Arenes

When stabilized as a cobalt complex, Dinitroethyne participates in [2+2+2] cyclotrimerization reactions to yield highly substituted nitroarenes [1]. This synthetic pathway provides access to molecules with multiple nitro groups in a single step, which are otherwise challenging to prepare via traditional electrophilic aromatic substitution [2]. This application is distinct from the use of FOX-7 or RDX, which are terminal energetic materials rather than synthetic intermediates [3].

Computational Instability Modeling

The repeated failure to isolate free Dinitroethyne, despite its attractive theoretical properties, provides a valuable benchmark for computational models designed to predict the stability and synthetic viability of novel energetic materials [1]. Studies on dinitroacetylene suggest that NOx radical-catalyzed decomposition pathways may explain the instability of nitroacetylenes [2]. Dinitroethyne can thus serve as a critical case study for refining predictive algorithms used in the high-throughput virtual screening of HEDM candidates [3].

Application
Selection Property
Validation Focus
Stabilized high-energy ligand studies
Zero-oxygen-balance framework retention
Ligand exchange scope and product thermal stability
Computational HEDM design
Predicted heat of formation and detonation parameters
Model validation against nitroacetylene benchmarks
Cobalt-mediated cyclotrimerization
Alkyne cyclotrimerization reactivity in complex
Poly(nitro)arene scope and synthetic efficiency
Computational instability modeling benchmark
Reported decomposition pathway data gap
Refinement of stability prediction algorithms using case study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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